molecular formula C10H13N5O4 B3726945 methyl (5-{[amino(nitroimino)methyl]amino}-2-methylphenyl)carbamate

methyl (5-{[amino(nitroimino)methyl]amino}-2-methylphenyl)carbamate

Cat. No. B3726945
M. Wt: 267.24 g/mol
InChI Key: FRBFCFZDGQKQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (5-{[amino(nitroimino)methyl]amino}-2-methylphenyl)carbamate, commonly known as Methylamine carbamate, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 238.2 g/mol.

Mechanism of Action

The mechanism of action of Methylamine carbamate is not fully understood, but it is believed to act through the inhibition of DNA synthesis and cell division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methylamine carbamate has been shown to have a number of biochemical and physiological effects, including the inhibition of DNA synthesis and cell division, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways involved in cell growth and differentiation. It has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methylamine carbamate in lab experiments is its high yield and purity, which makes it a reliable reagent for various chemical reactions. However, it is important to handle the compound with care, as it is toxic and can cause skin and eye irritation. It is also important to use appropriate safety measures, such as wearing gloves and protective eyewear, when working with the compound.

Future Directions

There are several potential future directions for research on Methylamine carbamate. One area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to determine its efficacy in vivo and to identify the specific mechanisms by which it inhibits cancer cell growth. Additionally, Methylamine carbamate may have potential applications in the synthesis of novel organic compounds and as a reagent in analytical chemistry. Further research is needed to explore these potential applications and to identify any limitations or drawbacks associated with the use of the compound.

Scientific Research Applications

Methylamine carbamate has been studied for its potential use in various scientific research applications, including as a chemical intermediate in the synthesis of pharmaceuticals, as a building block in the preparation of organic compounds, and as a reagent in analytical chemistry. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

methyl N-[2-methyl-5-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c1-6-3-4-7(12-9(11)14-15(17)18)5-8(6)13-10(16)19-2/h3-5H,1-2H3,(H,13,16)(H3,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBFCFZDGQKQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=N[N+](=O)[O-])N)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C(=N/[N+](=O)[O-])/N)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-{2-methyl-5-[(E)-N''-nitrocarbamimidamido]phenyl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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